molecular formula C8H15NO2 B6269321 rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, trans CAS No. 1955540-20-1

rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, trans

Cat. No.: B6269321
CAS No.: 1955540-20-1
M. Wt: 157.2
InChI Key:
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Description

The compound rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, trans is a heterocyclic organic compound It belongs to the class of morpholines, which are six-membered rings containing both oxygen and nitrogen atoms

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, trans typically involves the cyclization of amino alcohols. One common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . This method allows for the production of various substituted morpholines under similar reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of solid-phase synthesis and transition metal catalysis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, trans can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound .

Scientific Research Applications

rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, trans has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, trans involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, affecting their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • rac-(4aR,7aS)-hexahydro-2H-furo[3,4-b]morpholine hydrochloride
  • rac-(4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine

Uniqueness

rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, trans is unique due to its specific structural features, such as the presence of two methyl groups at the 2,2-position. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

1955540-20-1

Molecular Formula

C8H15NO2

Molecular Weight

157.2

Purity

0

Origin of Product

United States

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